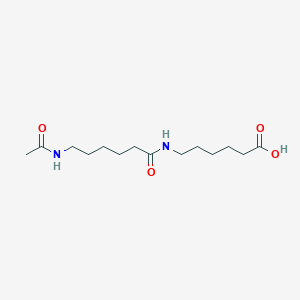
6-(6-Acetamidohexanamido)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(6-Acetamidohexanamido)hexanoic acid is an organic compound with the molecular formula C12H24N2O3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its white to off-white solid appearance and its solubility in water and organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-(6-Acetamidohexanamido)hexanoic acid can be synthesized through the condensation reaction of 6-aminohexanoic acid with an aldehyde. This reaction typically involves the use of anhydrous solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-(6-Acetamidohexanamido)hexanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
6-(6-Acetamidohexanamido)hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is utilized in the study of enzyme-substrate interactions and protein modifications.
Medicine: It serves as an intermediate in the development of pharmaceutical compounds.
Industry: It is employed in the production of polymers and other industrial materials
Mechanism of Action
The mechanism of action of 6-(6-Acetamidohexanamido)hexanoic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes and proteins, altering their activity and function. This compound may also participate in signaling pathways, influencing cellular processes and responses .
Comparison with Similar Compounds
Similar Compounds
6-Azidohexanoic acid: This compound contains an azido group and is used in click chemistry and protein labeling
6-Acetamidohexanoic acid:
Uniqueness
6-(6-Acetamidohexanamido)hexanoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its ability to form stable amide bonds and interact with biological molecules makes it valuable in both research and industrial contexts.
Properties
CAS No. |
97976-48-2 |
|---|---|
Molecular Formula |
C14H26N2O4 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
6-(6-acetamidohexanoylamino)hexanoic acid |
InChI |
InChI=1S/C14H26N2O4/c1-12(17)15-10-6-2-4-8-13(18)16-11-7-3-5-9-14(19)20/h2-11H2,1H3,(H,15,17)(H,16,18)(H,19,20) |
InChI Key |
YDBXZZVSBPCHAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCCCC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















